molecular formula C15H13ClN2O3 B5068633 METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE CAS No. 19959-41-2

METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE

Cat. No.: B5068633
CAS No.: 19959-41-2
M. Wt: 304.73 g/mol
InChI Key: XLQRKSSBHMTBMA-UHFFFAOYSA-N
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Description

METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE is a chemical compound with the molecular formula C15H13ClN2O3 and a molecular weight of 304.735 g/mol . This compound is known for its unique structure, which includes a chlorinated aniline group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE typically involves the reaction of 4-chloroaniline with methyl 2-aminobenzoate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and electrophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, electrophilic aromatic substitution may yield various substituted products depending on the electrophile used .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Methyl 2-(((4-chloroanilino)carbonyl)amino)benzoate, also known by its CAS number 19959-41-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H13ClN2O3C_{15}H_{13}ClN_2O_3. Its structure features a benzoate moiety linked to a chlorinated aniline through a carbonyl and amino group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been identified:

  • Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on specific protein kinases, such as JNK3, which is implicated in neurodegenerative diseases. The inhibition of such kinases can protect against oxidative stress and mitochondrial dysfunction, suggesting a neuroprotective role for this compound .
  • Anticancer Activity : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated the ability to induce apoptosis in tumor cells and inhibit cell proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

CompoundTargetIC50 (nM)Cell TypeEffect
This compoundJNK3Not specifiedSHSY5Y neuronsNeuroprotection
Related compound 1Various cancer cells500-1000Jurkat, K562Induces apoptosis
Related compound 2COX-2 enzyme<100Colon cancer cellsInhibition of proliferation

Case Studies

  • Neuroprotective Effects : A study investigating the effects of related compounds on SHSY5Y neuronal cells reported that certain derivatives could significantly reduce cell death induced by oxidative stress. These findings suggest that this compound may possess similar protective qualities against neurodegeneration .
  • Anticancer Research : In vitro experiments with structurally related compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancers. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQRKSSBHMTBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283846
Record name Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19959-41-2
Record name NSC33740
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
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